Camonsertib, also known by its developmental code RP-3500, is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related kinase, commonly referred to as ATR. This compound has garnered attention in the field of oncology due to its potential therapeutic applications in treating advanced solid tumors that exhibit deficiencies in DNA damage response mechanisms. The unique mechanism of action of camonsertib positions it as a promising candidate for targeted cancer therapies, particularly in tumors with specific genetic alterations.
Camonsertib is classified as a small molecule drug and is part of a broader category of ATR inhibitors. It was developed through a collaboration involving Repare Therapeutics, Inc., and has undergone extensive preclinical and clinical evaluations. The compound's efficacy is primarily assessed in patients with advanced solid tumors characterized by loss-of-function alterations in DNA damage response genes, which are predicted to respond favorably to ATR inhibition.
The synthesis of camonsertib involves a multi-step organic synthesis process designed to create the specific molecular structure necessary for ATR inhibition. The development was guided by pharmacophore modeling, which helped identify essential interactions for binding to the ATR enzyme.
The synthetic pathway typically includes:
Camonsertib's molecular structure features a complex arrangement that allows it to effectively inhibit ATR activity. The exact molecular formula and structural representation are critical for understanding its interaction with biological targets.
Camonsertib primarily functions through competitive inhibition of the ATR kinase activity. Its interactions can lead to several downstream effects in cellular pathways, particularly those involved in DNA repair mechanisms.
The mechanism of action of camonsertib involves targeting the ATR kinase, which plays a crucial role in the cellular response to DNA damage. By inhibiting this kinase, camonsertib disrupts the repair processes that cancer cells rely on for survival, particularly under conditions where DNA damage is prevalent.
Camonsertib has been primarily investigated for its potential applications in oncology:
Ataxia Telangiectasia and Rad3-Related kinase functions as a primary sensor of replication stress and single-stranded DNA breaks, orchestrating cellular responses to maintain genomic fidelity. Structurally, ATR comprises a C-terminal serine/threonine kinase domain belonging to the phosphatidylinositol 3-kinase-related kinase family, an N-terminal ATR-interacting protein binding domain, and multiple regulatory domains facilitating protein-protein interactions. Upon replication fork stalling or single-stranded DNA exposure, replication protein A coats the exposed DNA, recruiting the ATR-ATR interacting protein complex through direct protein interactions. This recruitment enables ATR's interaction with topoisomerase 2-binding protein 1 and the Rad9-Rad1-Hus1 clamp complex, culminating in full kinase activation. Activated ATR phosphorylates numerous downstream targets, including checkpoint kinase 1, which collectively:
The critical dependence of cancer cells on ATR signaling arises from oncogene-induced replication stress (e.g., cyclin E overexpression), loss of complementary DDR pathways (e.g., Ataxia Telangiectasia Mutated kinase deficiency), or cell cycle checkpoint defects (e.g., retinoblastoma protein or tumor protein 53 mutations). Unlike normal cells, which utilize Ataxia Telangiectasia Mutated kinase-dependent backup mechanisms, cancer cells with these alterations experience synthetic lethality upon ATR inhibition due to accumulated unrepaired DNA damage and replication fork collapse.
Table 1: Key DNA Damage Response Kinases and Their Functions
Kinase | Primary Activators | Major Functions | Downstream Targets |
---|---|---|---|
Ataxia Telangiectasia and Rad3-Related | Replication protein A-coated single-stranded DNA, replication stress | Replication fork stabilization, cell cycle arrest, single-stranded break repair | Checkpoint kinase 1, Rad17, breast cancer type 1 susceptibility protein |
Ataxia Telangiectasia Mutated | Double-stranded breaks, chromatin alterations | Double-strand break repair, cell cycle arrest, apoptosis | Checkpoint kinase 2, tumor protein 53, breast cancer type 1 susceptibility protein |
DNA-dependent protein kinase | Double-stranded breaks | Non-homologous end joining repair | Artemis, X-ray repair cross-complementing protein 4 |
Checkpoint kinase 1 | Ataxia Telangiectasia and Rad3-Related phosphorylation | Cell cycle arrest, DNA repair initiation, homologous recombination regulation | Cell division cycle 25A, Wee1-like protein kinase |
Checkpoint kinase 2 | Ataxia Telangiectasia Mutated phosphorylation | Cell cycle arrest, DNA repair, apoptosis regulation | Tumor protein 53, breast cancer type 1 susceptibility protein |
The therapeutic rationale for Ataxia Telangiectasia and Rad3-Related inhibition in oncology centers on synthetic lethality relationships with specific DDR deficiencies and the universal replication stress inherent to malignancies. Preclinical chemogenomic CRISPR screens systematically identified loss-of-function alterations across 17 DDR genes that confer Ataxia Telangiectasia and Rad3-Related inhibitor sensitivity, including Ataxia Telangiectasia Mutated, breast cancer type 1 susceptibility protein, breast cancer type 2 susceptibility protein, cyclin-dependent kinase 12, and SET domain containing 2, histone lysine methyltransferase. Tumors harboring these alterations exhibit profound dependency on Ataxia Telangiectasia and Rad3-Related-mediated fork stabilization and cell cycle checkpoints for survival. Camonsertib exploits this dependency through highly selective ATP-competitive inhibition, binding the kinase domain with sub-nanomolar affinity and exhibiting linear pharmacokinetics across therapeutic doses.
Molecular contexts demonstrating compelling sensitivity to Ataxia Telangiectasia and Rad3-Related inhibition include:
Clinical validation emerged from the phase 1 TRESR trial, where camonsertib monotherapy achieved a 13% overall response rate and 43% clinical benefit rate across multiple solid tumors with prespecified Ataxia Telangiectasia and Rad3-Related inhibitor-sensitizing alterations. Molecular response assessment via circulating tumor DNA revealed 43% of evaluable patients exhibited significant mutation clearance, correlating with improved clinical outcomes. Clinical benefit proved highest in ovarian cancer (58%) and tumors with biallelic alterations (62%), supporting the synthetic lethality rationale [1] [6].
Table 2: Camonsertib Clinical Activity by Tumor Genotype in Phase 1 TRESR Trial (Biologically Effective Doses >100 mg/day)
Molecular Alteration | Tumor Types | Overall Response Rate (%) | Clinical Benefit Rate (%) | Molecular Response Rate (%) |
---|---|---|---|---|
Ataxia Telangiectasia Mutated loss-of-function (biallelic) | Ovarian, prostate, breast | 27 | 62 | 71 |
Breast cancer type 1 susceptibility protein loss-of-function | Ovarian, breast, pancreatic | 18 | 52 | 65 |
Breast cancer type 2 susceptibility protein loss-of-function | Prostate, pancreatic | 14 | 49 | 58 |
Cyclin-dependent kinase 12 loss-of-function | Prostate | 11 | 41 | 37 |
SET domain containing 2, histone lysine methyltransferase loss-of-function | Renal, lung | 9 | 38 | 29 |
Camonsertib originated from Repare Therapeutics' SNIPRx® platform, a systematic genome-wide CRISPR screening technology identifying synthetic lethal interactions between tumor genomes and drug targets. This platform utilized isogenic cell lines to discover novel Ataxia Telangiectasia and Rad3-Related inhibitor sensitizing alterations beyond established biomarkers. Lead optimization focused on potency, selectivity over phosphatidylinositol 3-kinase-related kinase family members (Ataxia Telangiectasia Mutated, DNA-dependent protein kinase, mammalian target of rapamycin), and favorable pharmacokinetic properties enabling intermittent dosing schedules to mitigate hematological toxicity [6].
Key Development Milestones:
Camonsertib's clinical positioning targets multiple oncology contexts:
Current clinical development focuses on biomarker-defined populations using next-generation sequencing-based assays (e.g., SNiPDx) to detect loss-of-function alterations and allelic status. Circulating tumor DNA monitoring for molecular responses provides early pharmacodynamic evidence of target engagement and predicts long-term clinical benefit [1] [5] [8].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8